molecular formula C27H24FN3O4 B2518307 2-{8-ethoxy-3-oxo-2-phenyl-1H,2H,3H,4H-chromeno[2,3-c]pyrazol-1-yl}-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 1223805-97-7

2-{8-ethoxy-3-oxo-2-phenyl-1H,2H,3H,4H-chromeno[2,3-c]pyrazol-1-yl}-N-(3-fluoro-4-methylphenyl)acetamide

Cat. No.: B2518307
CAS No.: 1223805-97-7
M. Wt: 473.504
InChI Key: AETANAKIJCWHBJ-UHFFFAOYSA-N
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Description

2-{8-ethoxy-3-oxo-2-phenyl-1H,2H,3H,4H-chromeno[2,3-c]pyrazol-1-yl}-N-(3-fluoro-4-methylphenyl)acetamide is a complex organic compound that belongs to the class of chromeno-pyrazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a chromeno-pyrazole core, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{8-ethoxy-3-oxo-2-phenyl-1H,2H,3H,4H-chromeno[2,3-c]pyrazol-1-yl}-N-(3-fluoro-4-methylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the chromeno-pyrazole core, followed by the introduction of the ethoxy, phenyl, and fluoro-methylphenyl groups. Common reagents used in these reactions include ethyl acetate, phenylhydrazine, and fluoro-methylbenzene. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. The scalability of the synthetic routes and the availability of raw materials are critical factors in the industrial production of this compound .

Chemical Reactions Analysis

Types of Reactions

2-{8-ethoxy-3-oxo-2-phenyl-1H,2H,3H,4H-chromeno[2,3-c]pyrazol-1-yl}-N-(3-fluoro-4-methylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformations with high selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

2-{8-ethoxy-3-oxo-2-phenyl-1H,2H,3H,4H-chromeno[2,3-c]pyrazol-1-yl}-N-(3-fluoro-4-methylphenyl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{8-ethoxy-3-oxo-2-phenyl-1H,2H,3H,4H-chromeno[2,3-c]pyrazol-1-yl}-N-(3-fluoro-4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-{8-ethoxy-3-oxo-2-phenyl-1H,2H,3H,4H-chromeno[2,3-c]pyrazol-1-yl}-N-(3-fluoro-4-methylphenyl)acetamide include other chromeno-pyrazole derivatives and compounds with similar structural features, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct biological activities and potential therapeutic applications. The presence of the fluoro-methylphenyl group, in particular, may enhance its biological activity and selectivity compared to similar compounds .

Properties

IUPAC Name

2-(8-ethoxy-3-oxo-2-phenyl-4H-chromeno[2,3-c]pyrazol-1-yl)-N-(3-fluoro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24FN3O4/c1-3-34-23-11-7-8-18-14-21-26(33)31(20-9-5-4-6-10-20)30(27(21)35-25(18)23)16-24(32)29-19-13-12-17(2)22(28)15-19/h4-13,15H,3,14,16H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AETANAKIJCWHBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC3=C(C2)C(=O)N(N3CC(=O)NC4=CC(=C(C=C4)C)F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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